Dimethyl 5-benzyloxyisophthalate
Overview
Description
Dimethyl 5-benzyloxyisophthalate is an organic compound with the molecular formula C16H16O5 It is a derivative of isophthalic acid, where the hydrogen atoms on the carboxyl groups are replaced by methyl groups, and one of the hydrogen atoms on the benzene ring is replaced by a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 5-benzyloxyisophthalate can be synthesized through several methods. One common approach involves the esterification of 5-benzyloxyisophthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture for several hours to ensure complete esterification.
Another method involves the direct methylation of 5-benzyloxyisophthalic acid using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. This reaction is usually carried out at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-benzyloxyisophthalate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 5-carboxyisophthalic acid.
Reduction: Dimethyl 5-hydroxyisophthalate.
Substitution: Various substituted isophthalates depending on the nucleophile used.
Scientific Research Applications
Dimethyl 5-benzyloxyisophthalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its benzyloxy group can be selectively removed or modified, making it a versatile building block.
Biology: Researchers use it to study enzyme-catalyzed reactions involving ester hydrolysis and transesterification.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those requiring a benzyloxy moiety.
Industry: It is used in the production of polymers and resins, where its ester groups contribute to the material’s properties.
Mechanism of Action
The mechanism of action of dimethyl 5-benzyloxyisophthalate depends on its specific application. In enzymatic reactions, it acts as a substrate for esterases, which hydrolyze the ester bonds to produce the corresponding acids and alcohols. The benzyloxy group can also participate in various chemical transformations, influencing the reactivity and selectivity of the compound in synthetic processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl isophthalate: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
Dimethyl 5-hydroxyisophthalate: Contains a hydroxyl group instead of a benzyloxy group, leading to different reactivity and applications.
Dimethyl 5-methoxyisophthalate:
Uniqueness
Dimethyl 5-benzyloxyisophthalate is unique due to the presence of the benzyloxy group, which provides additional functionalization options and enhances its utility as a synthetic intermediate. This group can be selectively modified or removed, offering greater flexibility in designing complex molecules.
Properties
IUPAC Name |
dimethyl 5-phenylmethoxybenzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-16(18)13-8-14(17(19)21-2)10-15(9-13)22-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQCORYQJJYJTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428863 | |
Record name | Dimethyl 5-bentyloxy-isophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53478-04-9 | |
Record name | Dimethyl 5-bentyloxy-isophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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